molecular formula C9H17Cl2N3 B15297719 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B15297719
M. Wt: 238.15 g/mol
InChI Key: DKXJQHQYUHSOHY-UHFFFAOYSA-N
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Description

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the condensation of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate This intermediate is then reacted with an appropriate nitrile to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopentyl-1H-pyrazol-5-yl)methanamine dihydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific cyclopentyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

(1-cyclopentylpyrazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c10-7-8-5-6-12(11-8)9-3-1-2-4-9;;/h5-6,9H,1-4,7,10H2;2*1H

InChI Key

DKXJQHQYUHSOHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CN.Cl.Cl

Origin of Product

United States

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